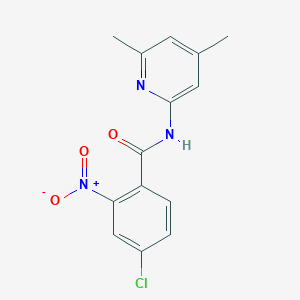
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide, commonly known as DMPNB, is a small molecule inhibitor that has attracted the attention of many researchers due to its potential applications in drug discovery and development. DMPNB has been shown to inhibit several important enzymes, including PARP-1 and PARP-2, which are involved in DNA repair and cell survival.
Wirkmechanismus
DMPNB inhibits PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes, which prevents the transfer of ADP-ribose from NAD+ to target proteins. This leads to the accumulation of DNA damage and the activation of cell death pathways, which can sensitize cancer cells to chemotherapy and radiation therapy. In addition, DMPNB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMPNB has been shown to have several biochemical and physiological effects, including the inhibition of PARP-1 and PARP-2, the activation of the Nrf2/ARE pathway, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPNB is its specificity for PARP-1 and PARP-2, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a safe and effective tool for scientific research. However, one of the limitations of DMPNB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for DMPNB research, including the development of more potent and selective PARP inhibitors, the investigation of DMPNB's effects on other cellular processes, and the evaluation of DMPNB's efficacy in preclinical and clinical studies. In addition, DMPNB could be used as a tool to investigate the role of PARP-1 and PARP-2 in various diseases and cellular processes, which could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of DMPNB involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-aminopyridine to form 3-nitro-N-(3-pyridinyl)benzamide, which is then reacted with 1,3-dimethylbarbituric acid to form the final product. The purity of DMPNB can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPNB has been used in several scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, DMPNB has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP-1 and PARP-2, which are overexpressed in many types of cancer cells. In neurodegenerative disease research, DMPNB has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In drug discovery, DMPNB has been used as a lead compound to develop more potent PARP inhibitors with improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-15-10(7-11(18)16(2)13(15)20)14-12(19)8-4-3-5-9(6-8)17(21)22/h3-7H,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXTRHPKUINJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)


![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)




![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)